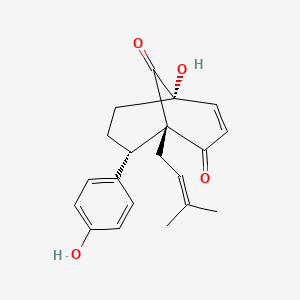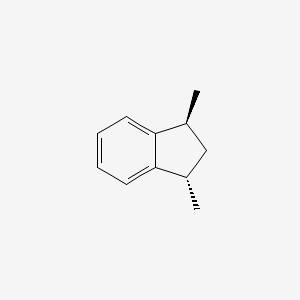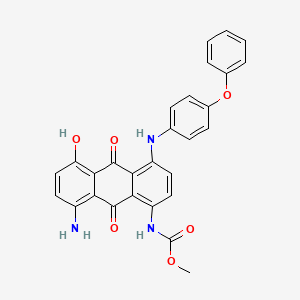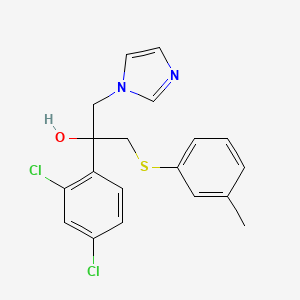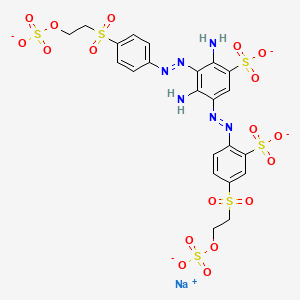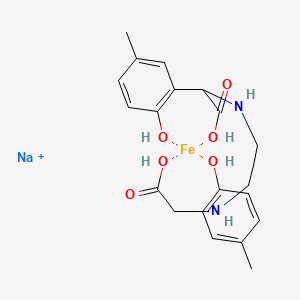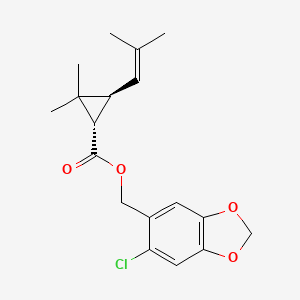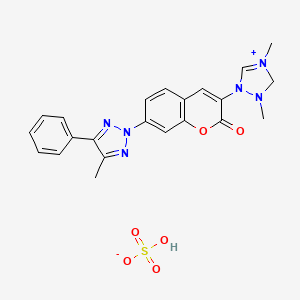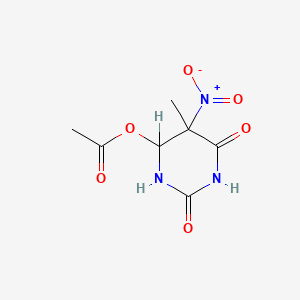
Insulin argine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Insulin glargine is a long-acting form of insulin used for the treatment of hyperglycemia caused by Type 1 and Type 2 Diabetes. It is a modified form of insulin designed to mimic the basal levels of insulin in diabetic individuals . Insulin glargine is typically prescribed to manage diabetes mellitus by promoting glucose metabolism, enhancing protein synthesis, and inhibiting lipolysis and proteolysis .
準備方法
Insulin glargine is produced using recombinant DNA technology. The production involves the use of Escherichia coli or Saccharomyces cerevisiae as host cells . The synthetic route includes the addition of two arginines to the C-terminus of the B-chain and the substitution of glycine for asparagine at position A21 . Industrial production methods involve fed-batch fermentation using recombinant E. coli BL-21(DE3) cells .
化学反応の分析
Insulin glargine undergoes various chemical reactions, including:
Oxidation: Insulin glargine can be oxidized, affecting its stability and activity.
Reduction: Reduction reactions can modify the disulfide bonds in insulin glargine, altering its structure.
Substitution: The substitution of amino acids in insulin glargine can impact its binding affinity and activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and amino acid derivatives. Major products formed from these reactions include modified insulin analogs with altered pharmacokinetic properties .
科学的研究の応用
Insulin glargine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein folding and stability.
Biology: Investigated for its role in cellular signaling pathways and metabolic regulation.
Medicine: Widely used in the treatment of diabetes mellitus to control blood glucose levels.
Industry: Employed in the development of long-acting insulin formulations and delivery systems.
作用機序
Insulin glargine exerts its effects by binding to the insulin receptor, a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units . The binding of insulin glargine to the alpha subunit of the insulin receptor stimulates the tyrosine kinase activity intrinsic to the beta subunit, leading to the activation of downstream signaling pathways involved in glucose uptake, glycogen synthesis, and lipid metabolism .
類似化合物との比較
Insulin glargine is compared with other long-acting insulin analogs, such as:
Insulin detemir: Another long-acting insulin analog with a different mechanism of prolonging action.
Insulin degludec: A long-acting insulin analog with an ultra-long duration of action.
Insulin lispro: A rapid-acting insulin analog used for prandial insulin requirements.
Insulin glargine is unique due to its specific modifications, including the addition of arginines and substitution of glycine, which provide a prolonged duration of action and a flat, predictable action profile .
特性
CAS番号 |
68859-20-1 |
|---|---|
分子式 |
C275H425N75O80S5 |
分子量 |
6222 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C173H263N49O45S2.C102H162N26O35S3/c1-86(2)65-114(205-141(237)93(15)194-145(241)111(54-58-134(233)234)203-165(261)137(91(11)12)218-160(256)117(68-89(7)8)208-157(253)123(75-102-78-186-85-193-102)213-162(258)125(81-223)196-133(232)80-191-144(240)126(82-268)215-152(248)115(66-87(3)4)206-156(252)122(74-101-77-185-84-192-101)212-149(245)110(53-57-130(177)229)199-158(254)124(76-131(178)230)214-166(262)136(90(9)10)217-142(238)105(175)69-96-33-21-18-22-34-96)151(247)209-120(72-99-44-48-103(226)49-45-99)154(250)207-116(67-88(5)6)159(255)219-138(92(13)14)167(263)216-127(83-269)163(259)200-109(52-56-129(176)228)147(243)198-112(55-59-135(235)236)148(244)197-106(40-29-61-187-171(179)180)143(239)190-79-132(231)195-118(70-97-35-23-19-24-36-97)153(249)210-119(71-98-37-25-20-26-38-98)155(251)211-121(73-100-46-50-104(227)51-47-100)161(257)221-140(95(17)225)169(265)222-64-32-43-128(222)164(260)201-107(39-27-28-60-174)150(246)220-139(94(16)224)168(264)202-108(41-30-62-188-172(181)182)146(242)204-113(170(266)267)42-31-63-189-173(183)184;1-12-49(9)80(125-76(138)40-104)100(160)126-79(48(7)8)98(158)113-60(28-32-78(141)142)84(144)109-58(26-30-73(106)135)87(147)122-70(44-165)96(156)124-71(45-166)97(157)128-82(51(11)131)101(161)121-68(42-130)94(154)127-81(50(10)13-2)99(159)112-56(16-14-15-33-103)83(143)120-67(41-129)93(153)115-62(35-47(5)6)89(149)116-63(36-52-17-21-54(132)22-18-52)90(150)110-57(25-29-72(105)134)85(145)114-61(34-46(3)4)88(148)111-59(27-31-77(139)140)86(146)118-65(38-74(107)136)92(152)117-64(37-53-19-23-55(133)24-20-53)91(151)123-69(43-164)95(155)119-66(102(162)163)39-75(108)137/h18-26,33-38,44-51,77-78,84-95,105-128,136-140,223-227,268-269H,27-32,39-43,52-76,79-83,174-175H2,1-17H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,185,192)(H,186,193)(H,190,239)(H,191,240)(H,194,241)(H,195,231)(H,196,232)(H,197,244)(H,198,243)(H,199,254)(H,200,259)(H,201,260)(H,202,264)(H,203,261)(H,204,242)(H,205,237)(H,206,252)(H,207,250)(H,208,253)(H,209,247)(H,210,249)(H,211,251)(H,212,245)(H,213,258)(H,214,262)(H,215,248)(H,216,263)(H,217,238)(H,218,256)(H,219,255)(H,220,246)(H,221,257)(H,233,234)(H,235,236)(H,266,267)(H4,179,180,187)(H4,181,182,188)(H4,183,184,189);17-24,46-51,56-71,79-82,129-133,164-166H,12-16,25-45,103-104H2,1-11H3,(H2,105,134)(H2,106,135)(H2,107,136)(H2,108,137)(H,109,144)(H,110,150)(H,111,148)(H,112,159)(H,113,158)(H,114,145)(H,115,153)(H,116,149)(H,117,152)(H,118,146)(H,119,155)(H,120,143)(H,121,161)(H,122,147)(H,123,151)(H,124,156)(H,125,138)(H,126,160)(H,127,154)(H,128,157)(H,139,140)(H,141,142)(H,162,163)/t93-,94+,95+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,136-,137-,138-,139-,140-;49-,50-,51+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,79-,80-,81-,82-/m00/s1 |
InChIキー |
PASIOEWVWCITNX-VFQYAKRCSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



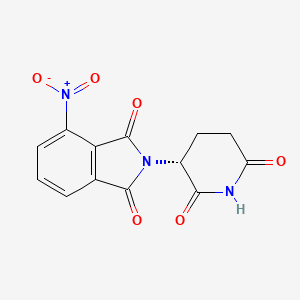
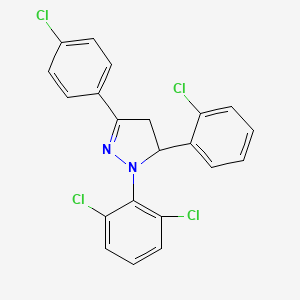
![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
